molecular formula C10H8ClNO B15069825 1-(6-chloro-1H-indol-2-yl)ethanone

1-(6-chloro-1H-indol-2-yl)ethanone

Cat. No.: B15069825
M. Wt: 193.63 g/mol
InChI Key: JNCLOCKJKCTZEN-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the 6-position of the indole ring and an ethanone group at the 2-position. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from ethanol can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro substituent and the indole ring play crucial roles in binding to these targets, influencing various biological pathways. The compound’s effects are mediated through modulation of cell signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloro-1H-indol-2-yl)ethanone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other indole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-(6-chloro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

JNCLOCKJKCTZEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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